molecular formula C16H18N2O4S B12629101 3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide CAS No. 919997-03-8

3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide

Cat. No.: B12629101
CAS No.: 919997-03-8
M. Wt: 334.4 g/mol
InChI Key: BBINTMKDMXMLLB-UHFFFAOYSA-N
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Description

3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide is a chemical compound with the molecular formula C₁₆H₁₈N₂O₄S This compound is characterized by the presence of a biphenyl group, a sulfamoyl group, and a hydroxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the biphenyl derivative with a suitable sulfonamide reagent under basic conditions.

    Formation of the Hydroxypropanamide Group: The final step involves the reaction of the sulfamoyl-biphenyl intermediate with a hydroxypropanamide derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-{[([1,1’-Biphenyl]-4-yl)methyl]sulfamoyl}-N-hydroxypropanamide: Similar structure with the biphenyl group substituted at the 4-position.

    3-{[([1,1’-Biphenyl]-2-yl)methyl]sulfamoyl}-N-hydroxypropanamide: Similar structure with the biphenyl group substituted at the 2-position.

    3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-methylpropanamide: Similar structure with a methyl group instead of a hydroxy group.

Uniqueness

The uniqueness of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919997-03-8

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-hydroxy-3-[(3-phenylphenyl)methylsulfamoyl]propanamide

InChI

InChI=1S/C16H18N2O4S/c19-16(18-20)9-10-23(21,22)17-12-13-5-4-8-15(11-13)14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19)

InChI Key

BBINTMKDMXMLLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNS(=O)(=O)CCC(=O)NO

Origin of Product

United States

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